Cas no 18600-39-0 (Cyclopropanamine Hydrochloride)
Cyclopropanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- cyclopropylamine hydrochloride
- Cyclopropanamine Hydrochloride
- cyclopropanamine-HCl
- cy-clopropylamine hydrochloride
- SIIJRCRHAIMFNT-UHFFFAOYSA-N
- R-1-cyclopropyl-amine hydrochloride
- 18600-39-0
- AT18321
- DB-198009
- CYCLOPROPANAMINE HCL
- cyclopropanamine;hydrochloride
- aminocyclopropane hydrochloride
-
- Inchi: 1S/C3H7N.ClH/c4-3-1-2-3;/h3H,1-2,4H2;1H
- InChI Key: SIIJRCRHAIMFNT-UHFFFAOYSA-N
- SMILES: Cl.NC1CC1
Computed Properties
- Exact Mass: 93.0345270g/mol
- Monoisotopic Mass: 93.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 22.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
Cyclopropanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021T52-100mg |
CYCLOPROPANAMINE HCL |
18600-39-0 | 97% | 100mg |
$8.00 | 2025-02-13 | |
| Aaron | AR021T52-250mg |
CYCLOPROPANAMINE HCL |
18600-39-0 | 97% | 250mg |
$13.00 | 2025-02-13 | |
| Aaron | AR021T52-50g |
CYCLOPROPANAMINE HCL |
18600-39-0 | 97% | 50g |
$612.00 | 2025-02-13 | |
| Ambeed | A1003677-1g |
Cyclopropanamine hydrochloride |
18600-39-0 | 97% | 1g |
$36.0 | 2025-02-22 | |
| Ambeed | A1003677-5g |
Cyclopropanamine hydrochloride |
18600-39-0 | 97% | 5g |
$115.0 | 2025-02-22 | |
| Ambeed | A1003677-25g |
Cyclopropanamine hydrochloride |
18600-39-0 | 97% | 25g |
$407.0 | 2025-02-22 | |
| Aaron | AR021T52-1g |
CYCLOPROPANAMINE HCL |
18600-39-0 | 97% | 1g |
$26.00 | 2025-02-13 | |
| Aaron | AR021T52-5g |
CYCLOPROPANAMINE HCL |
18600-39-0 | 97% | 5g |
$90.00 | 2025-02-13 | |
| Aaron | AR021T52-25g |
CYCLOPROPANAMINE HCL |
18600-39-0 | 97% | 25g |
$328.00 | 2025-02-13 | |
| 1PlusChem | 1P021SWQ-1g |
CYCLOPROPANAMINE HCL |
18600-39-0 | 97% | 1g |
$22.00 | 2023-12-19 |
Cyclopropanamine Hydrochloride Suppliers
Cyclopropanamine Hydrochloride Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Cyclopropanamine Hydrochloride
Introduction to Cyclopropanamine Hydrochloride (CAS No. 18600-39-0)
Cyclopropanamine Hydrochloride, with the chemical formula C₄H₉NH₂·HCl, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This zwitterionic derivative of cyclopropanamine has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The CAS number 18600-39-0 serves as a unique identifier, distinguishing it within the vast repository of chemical substances. Understanding its chemical profile, synthesis, and emerging applications is crucial for researchers and professionals engaged in drug development and chemical biology.
The molecular structure of Cyclopropanamine Hydrochloride features a cyclopropane ring substituted with an amine group, which is further protonated to form the hydrochloride salt. This structural motif imparts distinct physicochemical properties, including moderate solubility in polar solvents and a propensity for hydrogen bonding interactions. These characteristics make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmacophores.
In recent years, there has been growing interest in the use of cyclopropane-containing compounds as pharmacological agents. The rigidity of the cyclopropane ring can enhance binding affinity and selectivity when incorporated into drug molecules. For instance, studies have demonstrated that cyclopropane derivatives exhibit promising activity against various biological targets, including enzymes and receptors relevant to inflammatory diseases and infectious disorders. The amine functionality in Cyclopropanamine Hydrochloride further extends its utility as a building block for peptidomimetics and other bioactive scaffolds.
The synthesis of Cyclopropanamine Hydrochloride typically involves the reaction of cyclopropyl halides or cyclopropyl alcohols with ammonia or amines under controlled conditions. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. Advances in catalytic methods have improved the efficiency and scalability of these synthetic routes, making Cyclopropanamine Hydrochloride more accessible for industrial applications. Recent research has also explored greener alternatives, such as biocatalytic approaches, to minimize environmental impact while maintaining high yields.
One of the most compelling aspects of Cyclopropanamine Hydrochloride is its potential in medicinal chemistry. Researchers have leveraged its structural framework to develop novel therapeutic agents with improved pharmacokinetic profiles. For example, derivatives of this compound have shown efficacy in preclinical models as inhibitors of proteases involved in cancer progression. Additionally, its ability to modulate neurotransmitter systems has sparked interest in its potential use as an anxiolytic or antidepressant agent.
The biological activity of Cyclopropanamine Hydrochloride is influenced by its interaction with biological targets at the molecular level. Computational studies have helped elucidate how its rigid structure and amine moiety contribute to binding specificity. These insights have guided the design of analogs with enhanced potency and reduced side effects. Furthermore, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing the compound's behavior in solution and solid states.
The pharmaceutical industry has taken note of these advancements, leading to increased investment in research involving cyclopropane-containing compounds. Several companies are currently conducting clinical trials to evaluate the safety and efficacy of drugs based on similar molecular motifs. As our understanding of structure-activity relationships improves, it is expected that derivatives of Cyclopropanamine Hydrochloride will continue to emerge as promising candidates for future therapeutics.
Beyond pharmaceutical applications, Cyclopropanamine Hydrochloride finds utility in other areas of chemical research. Its role as a ligand in coordination chemistry has been explored, where it can stabilize metal centers for catalytic applications. Moreover, its ability to participate in non-covalent interactions makes it valuable for designing supramolecular assemblies with specific functions.
In conclusion, Cyclopropanamine Hydrochloride (CAS No. 18600-39-0) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and emerging biological activities position it as a key intermediate in drug discovery and material science. As research progresses, we can anticipate further innovations leveraging this versatile molecule to address unmet medical needs and technological challenges.
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